molecular formula C8H8ClN3OS B11995168 Hydrazinecarbothioamide, 2-((5-chloro-2-hydroxyphenyl)methylene)- CAS No. 20234-13-3

Hydrazinecarbothioamide, 2-((5-chloro-2-hydroxyphenyl)methylene)-

Cat. No.: B11995168
CAS No.: 20234-13-3
M. Wt: 229.69 g/mol
InChI Key: RZCVFQXLRNTPQD-NYYWCZLTSA-N
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Description

5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone is a chemical compound with the molecular formula C8H8ClN3OS and a molecular weight of 229.689 g/mol This compound is known for its unique chemical structure, which includes a chloro-substituted benzaldehyde moiety and a thiosemicarbazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxybenzaldehyde thiosemicarbazone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:

5-chloro-2-hydroxybenzaldehyde+thiosemicarbazide5-chloro-2-hydroxybenzaldehyde thiosemicarbazone\text{5-chloro-2-hydroxybenzaldehyde} + \text{thiosemicarbazide} \rightarrow \text{5-chloro-2-hydroxybenzaldehyde thiosemicarbazone} 5-chloro-2-hydroxybenzaldehyde+thiosemicarbazide→5-chloro-2-hydroxybenzaldehyde thiosemicarbazone

Industrial Production Methods

While specific industrial production methods for 5-chloro-2-hydroxybenzaldehyde thiosemicarbazone are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Various substituted benzaldehyde thiosemicarbazones.

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has shown potential as an anticancer agent, with studies indicating its cytotoxic effects on cancer cell lines.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of sensors and other analytical tools.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxybenzaldehyde thiosemicarbazone involves its interaction with various molecular targets and pathways . The compound can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, it can induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells. The thiosemicarbazone group is also known to interact with cellular thiols, disrupting redox homeostasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-hydroxybenzaldehyde thiosemicarbazone is unique due to the presence of the chloro substituent, which enhances its reactivity and biological activity compared to other thiosemicarbazone derivatives. The chloro group can participate in various substitution reactions, providing a versatile platform for the synthesis of novel compounds with potential therapeutic applications.

Properties

CAS No.

20234-13-3

Molecular Formula

C8H8ClN3OS

Molecular Weight

229.69 g/mol

IUPAC Name

[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H8ClN3OS/c9-6-1-2-7(13)5(3-6)4-11-12-8(10)14/h1-4,13H,(H3,10,12,14)/b11-4+

InChI Key

RZCVFQXLRNTPQD-NYYWCZLTSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=N/NC(=S)N)O

Canonical SMILES

C1=CC(=C(C=C1Cl)C=NNC(=S)N)O

Origin of Product

United States

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